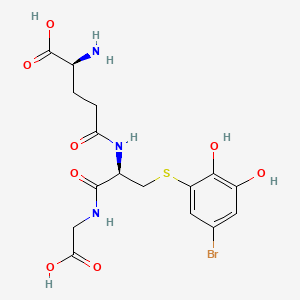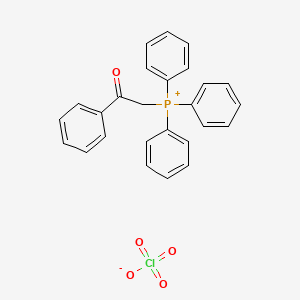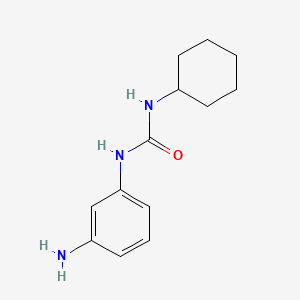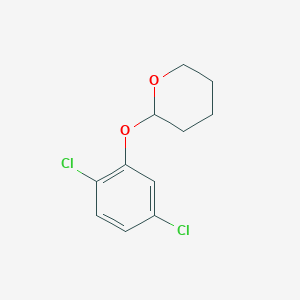
6-(Glutathion-S-yl)-4-bromocatechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Glutathion-S-yl)-4-bromocatechol is a compound formed through the conjugation of glutathione with 4-bromocatechol. This compound is part of a broader class of glutathione conjugates, which play a significant role in detoxification processes within biological systems. Glutathione conjugates are known for their ability to neutralize reactive intermediates and protect cells from oxidative damage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Glutathion-S-yl)-4-bromocatechol typically involves the reaction of 4-bromocatechol with glutathione under specific conditions. The reaction is often carried out in an aqueous medium, with the presence of a catalyst to facilitate the conjugation process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of reactants, the controlled addition of catalysts, and the monitoring of reaction parameters to ensure consistency and quality. Post-reaction, the product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Glutathion-S-yl)-4-bromocatechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the structure of the compound, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
6-(Glutathion-S-yl)-4-bromocatechol has several applications in scientific research:
Chemistry: It is used to study the mechanisms of glutathione conjugation and its role in detoxification processes.
Biology: The compound is utilized to investigate cellular responses to oxidative stress and the protective role of glutathione.
Medicine: Research on this compound contributes to understanding drug metabolism and the development of therapeutic agents that can modulate glutathione pathways.
Industry: It is used in the development of assays and analytical methods for detecting and quantifying glutathione conjugates in various samples.
Mécanisme D'action
The mechanism of action of 6-(Glutathion-S-yl)-4-bromocatechol involves its interaction with cellular proteins and enzymes. The compound can modulate the activity of enzymes involved in redox reactions, thereby influencing cellular redox balance. It may also interact with specific molecular targets, such as transport proteins, to regulate their function under oxidative stress conditions.
Comparaison Avec Des Composés Similaires
- Trans-3-bromo-6-(glutathion-S-yl)-cyclohexa-2,4-dien-1-ol
- Trans-4-bromo-6-(glutathion-S-yl)-cyclohexa-2,4-dien-1-ol
- 5-(Glutathion-S-yl)-α-methyldopamine
Comparison: 6-(Glutathion-S-yl)-4-bromocatechol is unique in its specific structure and the presence of a bromine atom, which can influence its reactivity and biological activity. Compared to other glutathione conjugates, it may exhibit different pharmacokinetic properties and interactions with cellular targets, making it a valuable compound for studying specific biochemical pathways and therapeutic applications.
Propriétés
Numéro CAS |
92263-88-2 |
|---|---|
Formule moléculaire |
C16H20BrN3O8S |
Poids moléculaire |
494.3 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-3-(5-bromo-2,3-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20BrN3O8S/c17-7-3-10(21)14(25)11(4-7)29-6-9(15(26)19-5-13(23)24)20-12(22)2-1-8(18)16(27)28/h3-4,8-9,21,25H,1-2,5-6,18H2,(H,19,26)(H,20,22)(H,23,24)(H,27,28)/t8-,9-/m0/s1 |
Clé InChI |
RPPCNELAICWYHU-IUCAKERBSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)Br |
SMILES canonique |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)



![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)

![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)


